molecular formula C10H17N3 B13286634 N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine

N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13286634
M. Wt: 179.26 g/mol
InChI Key: HRBYMCGQEWBTCG-UHFFFAOYSA-N
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Description

N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H17N3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of hex-5-en-2-yl methanesulfonate with 1-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hex-5-en-2-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-one, while reduction may produce this compound derivatives with different substituents.

Scientific Research Applications

N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine is unique due to its pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

N-hex-5-en-2-yl-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H17N3/c1-4-5-6-9(2)12-10-7-11-13(3)8-10/h4,7-9,12H,1,5-6H2,2-3H3

InChI Key

HRBYMCGQEWBTCG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NC1=CN(N=C1)C

Origin of Product

United States

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